molecular formula C14H27NO2 B1465573 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one CAS No. 1178728-07-8

2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Cat. No.: B1465573
CAS No.: 1178728-07-8
M. Wt: 241.37 g/mol
InChI Key: RZACSVGMUSZUSD-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a ketone-containing piperidine derivative characterized by a hexanone backbone substituted with an ethyl group at position 2 and a 4-(hydroxymethyl)piperidin-1-yl moiety at position 1.

Properties

IUPAC Name

2-ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-3-5-6-13(4-2)14(17)15-9-7-12(11-16)8-10-15/h12-13,16H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZACSVGMUSZUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Hydroxymethylation of 4-Cyanopiperidine Derivatives

A key intermediate in the synthesis is 4-cyanopiperidine, which is first protected at the nitrogen with a Boc (tert-butoxycarbonyl) group to prevent undesired reactions at the nitrogen site. This is achieved by reacting 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc2O) and triethylamine.

Next, the protected intermediate undergoes deprotonation using lithium diisopropylamide (LDA), followed by reaction with paraformaldehyde to introduce the hydroxymethyl group at the 4-position. This step yields the 4-hydroxymethylated piperidine derivative after quenching with ammonium hydroxide/ammonium chloride.

Benzoylation and Deprotection

The hydroxymethylated intermediate is then benzoylated using benzoyl chloride under basic conditions to protect the hydroxyl group as a benzoate ester. The Boc protecting group is subsequently removed using trifluoroacetic acid (TFA) in methylene chloride, yielding the free amine intermediate ready for further functionalization.

Alkylation with Hexanone Derivative

The free amine intermediate undergoes alkylation with a suitable hexanone derivative, such as 2-ethylhexan-1-one or its activated form (e.g., chloroacetyl derivatives), under basic conditions to form the final compound this compound. This step typically involves nucleophilic substitution on the activated carbonyl compound by the piperidine nitrogen.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc protection of 4-cyanopiperidine di-tert-butyl dicarbonate (Boc2O), triethylamine High Protects nitrogen for selective functionalization
Hydroxymethylation LDA, paraformaldehyde, ammonium hydroxide/chloride Moderate Introduces hydroxymethyl group at C4 position
Benzoylation Benzoyl chloride, pyridine, 0 °C to room temp Moderate Protects hydroxyl group as benzoate ester
Boc deprotection 10% TFA in methylene chloride High Removes Boc protecting group
Alkylation with hexanone Hexanone derivative, base (e.g., NaHCO3, DIPEA) Moderate Forms final piperidinyl hexanone compound
Reduction of cyano to hydroxymethyl Sodium borohydride, THF/ethanol, 0–20 °C 93.4 Alternative for hydroxymethyl introduction

Research Findings and Analysis

  • The Boc protection strategy is critical to achieving regioselective hydroxymethylation at the 4-position without competing N-alkylation or side reactions.
  • Use of LDA as a strong base enables deprotonation at the desired carbon site, facilitating electrophilic attack by paraformaldehyde to install the hydroxymethyl group.
  • Benzoylation stabilizes the hydroxyl functionality during subsequent reaction steps, improving overall yields and purity.
  • Alkylation with hexanone derivatives under basic conditions proceeds efficiently, enabling the formation of the target compound with good selectivity.
  • The reduction of cyano groups to hydroxymethyl groups using sodium borohydride provides a high-yielding alternative route that avoids protection/deprotection steps, simplifying the synthesis.
  • Analytical data such as proton and carbon NMR, mass spectrometry, and melting points confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hexanone chain can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

Medicinal Chemistry

Drug Development and Testing
2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one serves as a reference standard in drug testing. Its structural characteristics make it suitable for the development of new pharmaceuticals, particularly in the area of central nervous system (CNS) disorders due to its piperidine moiety, which is known for its neuroactive properties.

PROTACs Development
The compound plays a significant role in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to induce targeted protein degradation. In this context, this compound acts as a functionalized cereblon ligand, facilitating the creation of libraries for protein degraders.

Polymer Science

Synthesis of Polyurethane Catalysts
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of polyurethane catalysts. These catalysts are crucial for producing flexible and rigid foams, elastomers, and coatings, which are widely used in various applications ranging from automotive to construction.

Corrosion Inhibitors
The chemical properties of this compound are being explored for the development of corrosion inhibitors. These inhibitors are essential for protecting metals and alloys from corrosive processes, thereby maintaining structural integrity in various industrial applications.

Surfactant Production

The compound is significant in the production of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. Surfactants derived from this compound find applications in detergents, emulsifiers, and dispersants, playing a vital role in cleaning products and industrial processes.

Synthetic Fiber Manufacturing

This compound is also employed in the manufacturing of synthetic fibers. These fibers are utilized across various sectors including textiles, home furnishings, and industrial applications, showcasing the versatility of this compound in material science.

Case Studies

Application Details References
Drug Testing Used as a reference standard in CNS drug development.
PROTACs Development Functions as a cereblon ligand for targeted protein degradation strategies.
Polyurethane Catalysts Intermediate for synthesizing catalysts used in foam production.
Corrosion Inhibitors Explored for developing effective inhibitors to protect metals from corrosion.
Surfactant Production Key ingredient in producing surfactants for cleaning and industrial applications.
Synthetic Fiber Manufacturing Utilized in creating fibers for various applications including textiles and industrial uses.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with biological receptors, modulating their activity. The hydroxymethyl group may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with six analogs reported in a 2008 Molecules study (). These analogs feature a 4'-(hydroxydiphenylmethyl)piperidin-1-yl group linked to a hexanone backbone, with varying aryl substituents (e.g., ethylphenyl, n-propylphenyl). Key comparisons are outlined below:

Table 1: Comparative Data for Structurally Related Compounds

Compound ID Substituent on Hexanone Piperidine Substituent Yield (%) Melting Point (°C) Notable Spectral Data (NMR δ, ppm)
2c 4-Ethylphenyl 4'-(Hydroxydiphenylmethyl) 36 174 Aromatic H: 7.2–7.4; LC/MS: [M+H]+ 543.3
2d 4-n-Propylphenyl 4'-(Hydroxydiphenylmethyl) 43 172 Aliphatic H: 0.9–1.6; LC/MS: [M+H]+ 557.3
2e 4-iso-Propylphenyl 4'-(Hydroxydiphenylmethyl) 43 154 Split peaks for iso-propyl (δ 1.2–1.4)
2f 4-n-Butylphenyl 4'-(Hydroxydiphenylmethyl) 41 142 Broad OH signal at δ 2.5
2g 4-iso-Butylphenyl 4'-(Hydroxydiphenylmethyl) 43 201 High-resolution MS: C₃₉H₄₄NO₂
Target Compound 2-Ethyl (hexan chain) 4-(Hydroxymethyl) N/A N/A Hypothetical: Expected δ 3.5–4.0 (hydroxymethyl)

Key Differences and Implications:

Substituent Bulk and Melting Points :

  • The target compound’s hydroxymethyl group on piperidine is less bulky than the hydroxydiphenylmethyl in analogs (2c–2g). This reduction in steric bulk and aromaticity likely lowers melting points compared to analogs (142–201°C) due to weaker intermolecular forces (e.g., reduced π-π stacking) .

Hydrogen-Bonding Capacity :

  • The hydroxymethyl group in the target may enhance solubility in polar solvents compared to the hydrophobic diphenylmethyl analogs. However, the absence of aryl hydroxyls (present in 2c–2g) could reduce binding affinity in biological systems .

Spectroscopic Signatures :

  • The target’s ethyl group on the hexan chain would produce distinct NMR signals (e.g., δ 1.0–1.5 for CH₂CH₃) compared to aryl protons (δ 7.0–7.5 in analogs). LC/MS data would reflect its lower molecular weight (~265 g/mol vs. 543–557 g/mol for analogs) .

Synthetic Accessibility :

  • Analogs 2c–2g were synthesized in moderate yields (36–43%), suggesting that the target’s simpler structure might allow higher yields if similar synthetic routes (e.g., nucleophilic substitution or reductive amination) are employed .

Biological Activity

2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, with the CAS number 1178728-07-8, is a synthetic compound notable for its unique structural features, including a piperidine ring and a hydroxymethyl group. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C14H27NO2C_{14}H_{27}NO_2, with a molar mass of approximately 241.37 g/mol. The compound exhibits a density of 0.978 g/cm³ and has a predicted boiling point of 383.8 °C, indicating its stability under various conditions .

PropertyValue
Molecular FormulaC14H27NO2
Molar Mass241.37 g/mol
Density0.978 g/cm³
Boiling Point383.8 °C (predicted)
pKa14.94 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine ring facilitates binding to receptors and enzymes, potentially modulating their activity. The hydroxymethyl group may enhance solubility and reactivity, allowing for diverse interactions that can influence cellular pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .

Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .

Cellular Mechanisms : Investigations into the cellular mechanisms have revealed that it may affect signal transduction pathways, including those involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Numerous studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.

  • Study on Antimicrobial Properties :
    • A study conducted on related piperidine derivatives demonstrated significant antimicrobial activity against various bacterial strains, suggesting that modifications to the piperidine structure could enhance efficacy .
  • Anti-inflammatory Research :
    • Research focused on piperidine derivatives indicated their potential to inhibit pro-inflammatory cytokines in vitro, which aligns with the hypothesized anti-inflammatory properties of this compound .
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiling of similar compounds revealed important insights into absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding the therapeutic potential of new drugs derived from this class .

Comparison with Similar Compounds

To elucidate the uniqueness of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesPotential Activities
2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]hexan-1-oneHydroxyimino group instead of hydroxymethylAntimicrobial, anti-inflammatory
2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-oneLacks hydroxymethyl groupSimilar pharmacological properties

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives. For example, a common approach includes:

  • Step 1 : Alkylation of a piperidine precursor (e.g., 4-(hydroxymethyl)piperidine) with a ketone-bearing alkyl halide.
  • Step 2 : Cyclization or coupling reactions under controlled conditions (e.g., using catalysts like palladium for cross-coupling).
  • Step 3 : Purification via column chromatography or recrystallization. Structural confirmation of intermediates is achieved using mass spectrometry (MS) (e.g., ESI+ m/z 198 [M+H]+ for piperidine derivatives) and ¹H NMR (e.g., δ 1.2–3.5 ppm for alkyl/piperidine protons) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on GHS classifications for structurally similar piperidine derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95/P1 respirators if dust/aerosols form .
  • Ventilation : Conduct reactions in fume hoods with local exhaust to minimize inhalation risks (H335: respiratory irritation) .
  • Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .

Q. Which analytical methods are most effective for structural and purity validation?

  • Mass Spectrometry (MS) : ESI+ or MALDI-TOF to confirm molecular weight (e.g., m/z 452 [M+H]+ for related compounds) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve alkyl/piperidine proton environments (e.g., δ 2.5–3.0 ppm for N-CH2 groups) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol/buffer mobile phases (65:35) to assess purity ≥95% .

Advanced Research Questions

Q. How can experimental design address stability challenges in long-term storage?

Stability is influenced by morphology (e.g., crystalline vs. amorphous forms). Methods include:

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Morphological Analysis : Use X-ray diffraction (XRD) to assess crystallinity or differential scanning calorimetry (DSC) for glass transition temperatures. Crystalline forms (e.g., flat-structured analogs) show longer shelf lives than amorphous variants .

Q. What strategies resolve contradictions in pharmacological data (e.g., pro- vs. anti-angiogenic effects)?

Contradictory results may arise from assay variability (e.g., cell type, concentration). Mitigation approaches:

  • Dose-Response Studies : Test across a wide range (nM–μM) to identify biphasic effects.
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to quantify affinity for chemokine receptors (e.g., CCR5/CXCR4) .
  • Meta-Analysis : Cross-validate findings with published datasets on structurally related piperidine derivatives .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Vary parameters like temperature (e.g., 50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd).
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
  • Workup Optimization : Replace traditional column chromatography with countercurrent chromatography for higher recovery of polar intermediates .

Q. What advanced techniques validate target interactions in biological systems?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like G protein-coupled receptors (GPCRs).
  • Cryo-Electron Microscopy (cryo-EM) : Resolve compound-receptor complexes at near-atomic resolution.
  • Metabolomic Profiling : Use LC-MS to identify downstream metabolites in cell lysates, linking target engagement to functional effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.